N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a fluorine atom, and a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3-(pyridin-2-yloxy)benzoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted benzamides or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the pyridin-2-yloxy group contributes to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide: Lacks the fluorine atom at the 4-position.
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-3-yloxy)benzamide: Different position of the pyridin-2-yloxy group.
Uniqueness: N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-16-8-7-13(11-15(16)19(21,22)23)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADCUVBQKHEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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